

# Factors affecting calcium yield during calcium treatment in steel

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Technical Support Center: Calcium Treatment in Steel

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in calcium treatment of steel. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

### Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of calcium treatment in steel?

Calcium treatment is a crucial step in secondary steel refining, primarily aimed at inclusion modification.<sup>[1][2][3]</sup> The main goals are:

- **Improving Steel Cleanliness and Castability:** Calcium transforms solid, high-melting-point inclusions like alumina ( $\text{Al}_2\text{O}_3$ ) and silica ( $\text{SiO}_2$ ) into lower-melting-point liquid calcium aluminates ( $\text{CaO-Al}_2\text{O}_3$ ) or calcium silicates.<sup>[1][4][5]</sup> This change in morphology to globular, liquid inclusions prevents nozzle clogging during continuous casting, leading to smoother operations.<sup>[5][6][7]</sup>
- **Enhancing Mechanical Properties:** By controlling the shape, size, and distribution of inclusions, calcium treatment can improve the final mechanical properties of the steel, such

as machinability, ductility, toughness, and impact strength.[4][7][8]

- Sulfide Shape Control: Calcium can react with sulfur to form calcium sulfide (CaS), which can help control the morphology of sulfide inclusions.[1][3]

Q2: Why is achieving a stable calcium yield challenging?

Controlling the calcium yield is difficult due to several inherent properties of calcium at steelmaking temperatures:

- Low Boiling Point and High Vapor Pressure: Calcium has a boiling point of 1484°C (1757 K), which is lower than typical steelmaking temperatures (around 1600°C).[1][7][9] This leads to significant vaporization of calcium upon addition to molten steel, resulting in an unstable and often low yield.[1][10]
- Low Solubility: The solubility of calcium in liquid iron is very low, reported to be around 300 ppm at 1600°C.[4][7][10]
- High Reactivity: Calcium is highly reactive and readily forms oxides and sulfides, which can be lost to the slag.[7][10]

Q3: What are the consequences of improper calcium treatment?

Both insufficient and excessive calcium addition can lead to detrimental effects:

- Insufficient Treatment: If not enough calcium is added, the modification of alumina inclusions will be incomplete, leaving behind solid inclusions that can cause nozzle clogging.[6]
- Excessive Treatment: An over-addition of calcium can lead to the formation of solid calcium-rich inclusions like CaO and CaS, which can also cause nozzle clogging.[3][6] Excessive calcium can also lead to the erosion of refractory materials.[3]

## Troubleshooting Guide

Issue 1: Persistent Nozzle Clogging Despite Calcium Treatment

Possible Causes and Solutions:

- Incomplete Inclusion Modification:
  - Verify Calcium Addition: Ensure the amount of calcium added is sufficient to modify the existing alumina inclusions. The required amount is influenced by the total oxygen content in the steel.[\[6\]](#)
  - Check Sulfur Content: High sulfur content in the steel can lead to the formation of solid CaS, which contributes to clogging.[\[1\]](#)[\[11\]](#) If the sulfur level is high, desulfurization might be necessary before calcium treatment.[\[3\]](#) The Ca/S ratio is a critical parameter to control. [\[10\]](#)
  - Stirring Conditions: Inadequate stirring can lead to poor homogenization of calcium in the molten steel, resulting in localized areas with unmodified inclusions. Ensure proper argon rinsing or other stirring methods are employed.[\[12\]](#)
- Formation of Solid Calcium Aluminates or Sulfides:
  - Optimize Calcium Dosage: Avoid excessive calcium addition, which can lead to the formation of solid CaO-rich or CaS inclusions.[\[6\]](#)
  - Slag Composition: The composition of the ladle slag plays a significant role. A slag with high basicity and low  $\text{Al}_2\text{O}_3$  content can help in achieving better inclusion modification.[\[13\]](#)

## Issue 2: Low and Inconsistent Calcium Yield

### Possible Causes and Solutions:

- Calcium Vaporization:
  - Injection Depth: Calcium should be introduced deep into the molten steel bath where the ferrostatic pressure is higher, which helps to suppress its vaporization.[\[13\]](#)[\[14\]](#) This is often achieved through cored wire injection.[\[1\]](#)[\[7\]](#)
  - Wire Feeding Speed: The speed of the cored wire injection influences the depth at which calcium is released. An optimized wire speed is necessary to ensure melting occurs near the bottom of the ladle.[\[4\]](#)[\[14\]](#)[\[15\]](#)

- Steel Composition:
  - Silicon Content: Higher silicon content in the steel can increase calcium recovery.<sup>[4]</sup> Using CaSi alloys can delay the dissolution of calcium, allowing for better recovery compared to CaFe additions.<sup>[1]</sup>
  - Temperature: Lower bath temperatures can lead to higher calcium recovery, as the vapor pressure of calcium is lower.<sup>[4]</sup> However, the temperature must be high enough for the steel to be castable.
- Reoxidation:
  - Slag Control: Minimize carry-over slag from the furnace and ensure a well-deoxidized ladle slag to prevent reoxidation of the steel, which can consume the added calcium.
  - Stream Protection: Protect the steel stream from the atmosphere during tapping and casting to prevent reoxidation.<sup>[16]</sup>

## Data Presentation

Table 1: Factors Influencing Calcium Yield and Inclusion Modification

Factor	Effect on Calcium Yield/Modification	Optimal Conditions/Remarks
Steel Temperature	Higher temperature decreases calcium solubility and increases vapor pressure, leading to lower yield. <a href="#">[4]</a> <a href="#">[6]</a>	Lower temperatures are preferable for higher yield, but must be balanced with casting requirements. <a href="#">[4]</a> The solubility of calcium in liquid iron increases from 290 ppm at 1540°C to 405 ppm at 1660°C. <a href="#">[6]</a>
Sulfur Content	High sulfur content consumes calcium to form CaS, which can be detrimental if not controlled. <a href="#">[1]</a> <a href="#">[11]</a>	A low sulfur content is generally preferred before calcium treatment. The optimal (wt.% Ca)/(wt.% S) ratio can vary, with some studies suggesting a ratio > 1.44 for complete sulfide shape control. <a href="#">[10]</a>
Oxygen Content	Higher total oxygen (in the form of oxides) requires a larger amount of calcium for complete modification. <a href="#">[6]</a>	Effective deoxidation (e.g., with aluminum) is crucial before calcium treatment to reduce the amount of calcium needed. <a href="#">[17]</a>
Aluminum Content	Aluminum deoxidation produces Al <sub>2</sub> O <sub>3</sub> inclusions that need to be modified by calcium. The [Al] content can slightly narrow the "liquid window" for inclusions. <a href="#">[6]</a>	Proper aluminum control is necessary to form a manageable amount of alumina inclusions.
Silicon Content	Higher silicon content in steel increases calcium solubility and yield. <a href="#">[4]</a> <a href="#">[6]</a>	The use of CaSi alloys is often recommended for better calcium recovery. <a href="#">[1]</a>
Slag Basicity	Increasing slag basicity can lead to lower total oxygen	A basic slag (e.g., basicity > 2.0) is generally beneficial. <a href="#">[13]</a>

content in the steel.[18]

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Cored Wire Injection Speed	Affects the depth of calcium release. Faster speeds may lead to premature melting and lower yield.[4] However, some studies suggest that within a certain range, speed variation may not significantly impact yield.[13][14]	The speed should be optimized based on ladle depth, wire diameter, and casing thickness to ensure release near the ladle bottom. [15]
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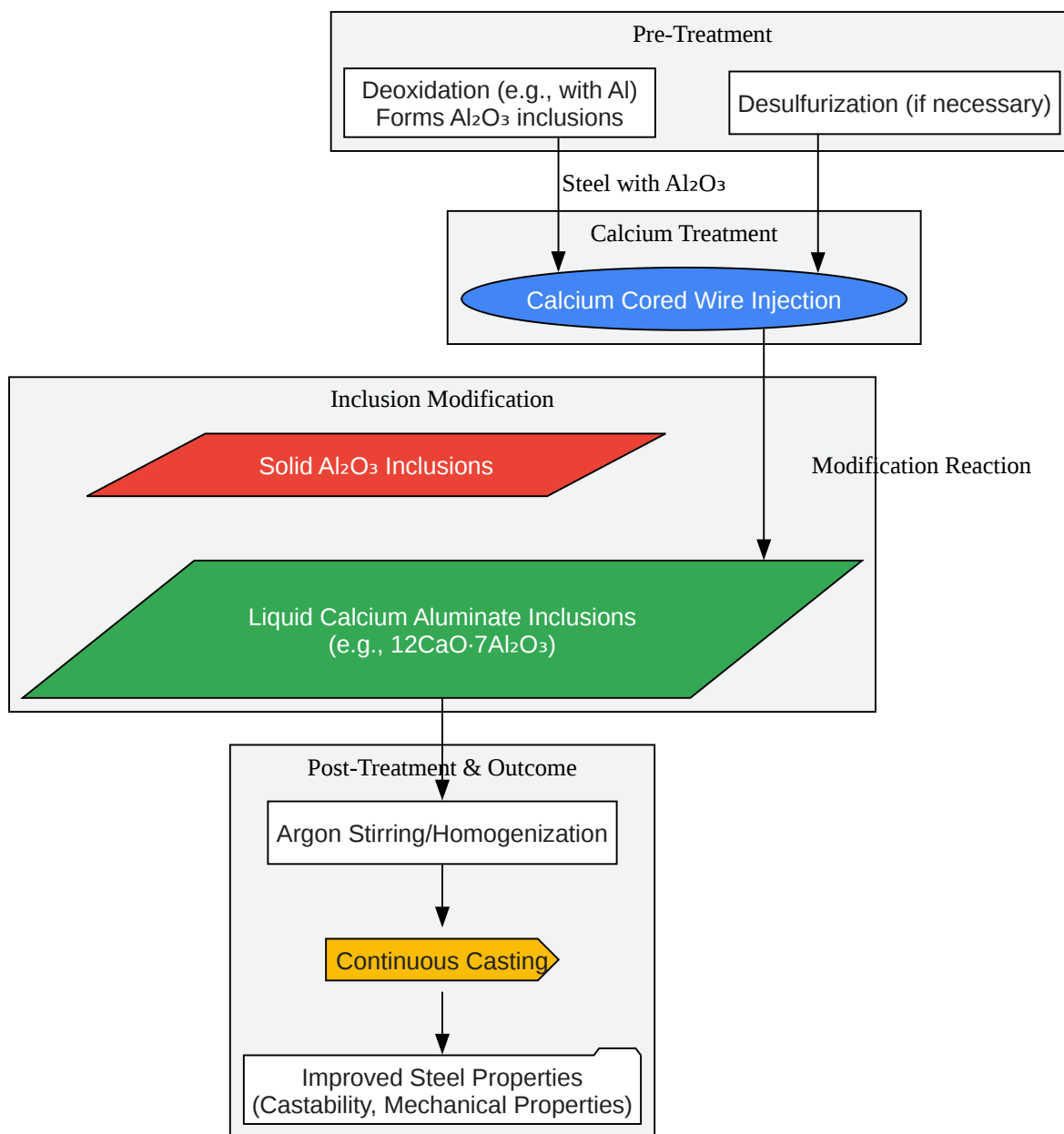
## Experimental Protocols

### Methodology for Evaluating Calcium Treatment Efficacy

- Sample Collection:
  - Collect steel samples from the ladle before calcium treatment, immediately after calcium treatment, and at various time intervals (e.g., 5, 10, 15 minutes) after treatment.
  - Collect samples from the tundish during continuous casting to assess the final inclusion characteristics.
- Chemical Analysis:
  - Determine the total calcium, soluble calcium, aluminum, sulfur, and oxygen content of the steel samples using appropriate analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or combustion analysis.
- Inclusion Analysis:
  - Prepare metallographic samples from the collected steel specimens.
  - Use Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to characterize the morphology, size, distribution, and chemical composition of the non-metallic inclusions.

- Automated inclusion analysis software can be used for quantitative assessment of inclusion characteristics.
- Thermodynamic Modeling:
  - Utilize thermodynamic software (e.g., FactSage) to calculate the expected inclusion phases and compositions based on the steel chemistry and temperature. This can help in predicting the "liquid window" for inclusions and optimizing the calcium addition.[6]

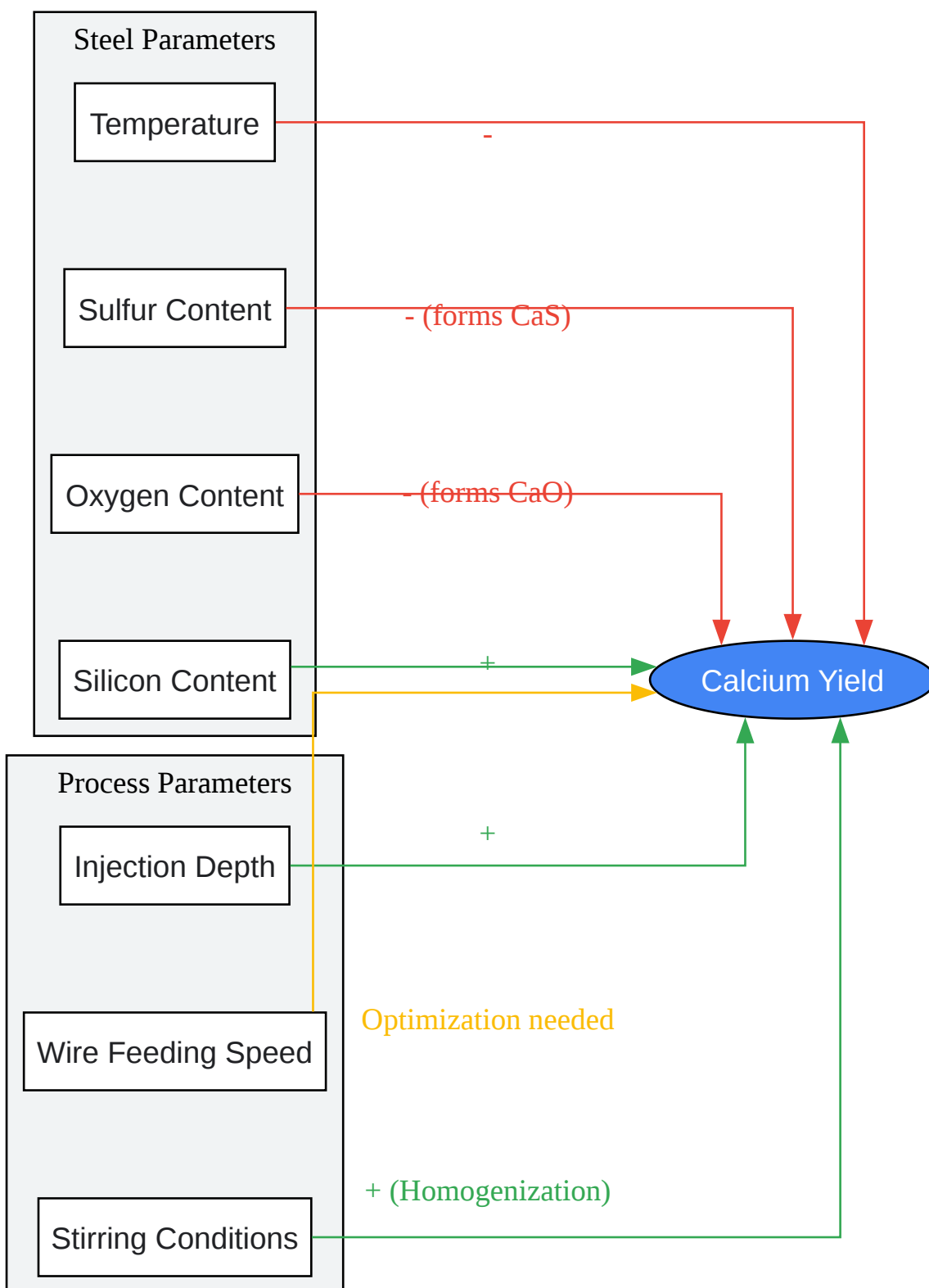
## Visualizations



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Caption: Workflow of Calcium Treatment in Steelmaking.





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Caption: Key Factors Influencing Calcium Yield.

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- To cite this document: BenchChem. [Factors affecting calcium yield during calcium treatment in steel]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1173369#factors-affecting-calcium-yield-during-calcium-treatment-in-steel>]

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